molecular formula C8H7Cl2F3N4 B2628047 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride CAS No. 1052547-28-0

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride

Cat. No.: B2628047
CAS No.: 1052547-28-0
M. Wt: 287.07
InChI Key: SGKLVCXDBNCPFS-UHFFFAOYSA-N
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Description

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H6ClF3N4•HCl and a molecular weight of 287.07 g/mol . This compound is part of the triazolopyridine family, known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazolopyridine Core: The initial step involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with hydrazine and a trifluoromethylating agent under controlled conditions.

    Chlorination: The next step involves the introduction of a chlorine atom at the 8th position of the triazolopyridine ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the methanamine group at the 3rd position of the triazolopyridine ring. This can be achieved by reacting the chlorinated triazolopyridine with a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes and mechanisms .

Medicine

In medicine, this compound has potential therapeutic applications. It is being investigated for its ability to modulate specific molecular targets, making it a candidate for the development of new drugs for various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This modulation can result in changes in cellular processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the methanamine group. This unique structure confers distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and applications in various fields.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C9H9ClF3N4
Molecular Weight 301.1 g/mol
CAS Number 1177299-79-4
IUPAC Name 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Appearance Powder

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit anticancer activity. Specifically, derivatives of triazolo-pyridines have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that related compounds can selectively inhibit c-Met protein kinase, which is implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .

The proposed mechanism of action for this compound includes:

  • Kinase Inhibition : The compound may act as a competitive inhibitor of c-Met and other receptor tyrosine kinases.
  • GABA Modulation : Some studies suggest potential allosteric modulation of GABA receptors, which could influence neuropharmacological pathways .

Case Studies

  • Inhibition of c-Met Kinase : A study demonstrated that triazole derivatives showed IC50 values in the low nanomolar range for c-Met inhibition. This suggests that this compound could be a lead compound for developing targeted cancer therapies .
  • Neuropharmacological Effects : In vivo studies indicated that similar compounds exhibited anxiolytic effects in rodent models by modulating GABAergic activity. This opens avenues for exploring the compound's potential in treating anxiety disorders .

Research Findings

Recent research has focused on synthesizing and characterizing derivatives to enhance biological activity and selectivity. For example:

  • A study highlighted the synthesis of various substituted triazolo-pyridine derivatives that showed improved potency against c-Met and favorable pharmacokinetic profiles in animal models .
  • Another investigation into structure-activity relationships (SAR) revealed that specific substitutions on the triazole ring significantly impacted both kinase inhibition and selectivity profiles .

Properties

IUPAC Name

[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKLVCXDBNCPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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